Enhanced Lipophilicity (LogP) of the 4-Fluorophenyl Analog Compared to the Non-Fluorinated Parent Compound
The target compound exhibits substantially higher calculated lipophilicity than its direct non-fluorinated analog. This property is a primary driver of passive membrane permeability and non-specific protein binding. The 4-fluorophenyl substitution in the target compound (CAS 89111-00-2) yields an XLogP3-AA of 4.3 , compared to an XLogP3-AA of 3.84 for the 3-phenylquinoline ether analog (CAS 89110-98-5) .
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 |
| Comparator Or Baseline | N,N-dimethyl-2-((3-phenylquinolin-2-yl)oxy)ethanamine (CAS 89110-98-5), XLogP3-AA = 3.84 |
| Quantified Difference | ΔLogP = +0.46 units, representing a ~2.9-fold increase in octanol-water partition coefficient. |
| Conditions | In silico calculation using the XLogP3-AA algorithm, consistent across ChemSrc records. |
Why This Matters
A logP increase of 0.46 units significantly alters a compound's ability to cross biological membranes, directly impacting cellular assay performance and in vivo ADME profiles, making the fluorinated compound the preferred choice for targets requiring higher membrane penetration.
